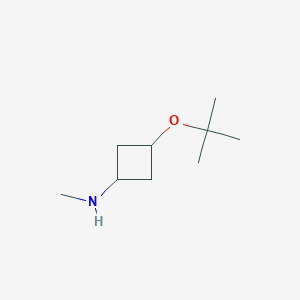

3-(tert-butoxy)-N-methylcyclobutan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(tert-butoxy)-N-methylcyclobutan-1-amine” is a chemical compound that is used in the synthesis of peptoid-based polyacids . It is derived from N-(3-tert-butoxy-3-oxopropyl) glycine . The compound is used as a building block for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .

Synthesis Analysis

The compound is synthesized through a controlled ring-opening polymerization process . The polymerization process uses primary amine initiators and proceeds in a controlled manner . The process results in a poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with controlled molecular weight and narrow molecular weight distribution .Molecular Structure Analysis

The molecular structure of “3-(tert-butoxy)-N-methylcyclobutan-1-amine” is complex. The compound is a structural mimic of polypeptides, with the location of the sidechain shifted from the α-carbon, as in peptides, to the nitrogen atom . This shift eliminates stereogenic centers found in polypeptides and significantly limits the hydrogen bonding interaction along and amongst the polymer backbones relative to the polypeptides .Chemical Reactions Analysis

The compound undergoes a series of chemical reactions during its synthesis. The polymerization process involves a series of reactions that result in the formation of the final product . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .Aplicaciones Científicas De Investigación

Polymer Chemistry

The compound is used in the controlled ring-opening polymerization of N-carboxyanhydrides to produce well-defined peptoid-based polyacids. These polymers are valuable for constructing peptidomimetic supramolecular assemblies with stimuli-responsive properties . The resulting polyacids can mimic the structure of poly(glutamic acid), which is significant for biomedical applications such as tissue engineering and drug delivery systems.

Drug Development

In pharmaceutical research, 3-(tert-butoxy)-N-methylcyclobutan-1-amine serves as a building block for potential drug candidates. Its incorporation into drug structures allows researchers to explore the impact of the propyl chain and the protected hydroxyl group on the drug’s properties, such as solubility, efficacy, and stability.

Biomimetic Materials

The compound aids in the synthesis of biomimetic polymers prized for their biocompatibility and stimuli-responsive characteristics . These materials are increasingly used in sensing, tissue culture, and drug delivery, leveraging their similarity to chemical motifs found in nature .

Supramolecular Chemistry

It plays a role in the development of supramolecular structures that can respond to environmental stimuli. The polymers derived from this compound can change their hydrodynamic size in water based on the solution pH, which is crucial for developing smart materials for various applications, including environmental sensing and responsive coatings .

Nanotechnology

The controlled polymerization process using this compound enables the creation of polymers with precise molecular weights and narrow distributions. This precision is essential for the design of nanoscale devices and materials, where uniformity at the molecular level can significantly impact performance .

Biopolymers

As a structural mimic of polypeptides, the compound contributes to the field of biopolymers. The shift in side-chain location from the α-carbon to the nitrogen atom offers synthetic advantages, eliminating stereogenic centers and reducing hydrogen bonding interactions, which is beneficial for various biomedical applications .

Functional Materials

The compound is instrumental in producing functional materials with quantitative functional sidechain presence and tailorable polymer chain length. This is particularly useful for creating materials with specific properties for targeted applications in areas such as biotechnology and material science .

Environmental Science

In environmental science, the stimuli-responsive properties of materials derived from this compound can be utilized for pollution control and remediation efforts . The ability to adjust material properties in response to pH changes can be applied to develop systems for controlled release of remediation agents .

Direcciones Futuras

The future directions for “3-(tert-butoxy)-N-methylcyclobutan-1-amine” involve its use in the synthesis of peptoid-based polyacids . These polyacids are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . The compound’s potential applications in this area are a promising avenue for future research .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as tert-butoxycarbonyl-protected amino acids, are known to be useful building blocks for the construction of peptidomimetic supramolecular assemblies .

Mode of Action

It’s known that tert-butoxide can participate in radical chemistry, including hydrogen atom transfer (hat) and β-scission . These reactions can lead to the formation of new compounds, potentially affecting the function of biological targets.

Biochemical Pathways

Related compounds, such as tert-butoxycarbonyl-protected amino acids, have been used in the synthesis of peptoid-based polyacids through controlled ring-opening polymerization . These polyacids can mimic the structure of natural polypeptides, potentially influencing various biochemical pathways.

Result of Action

Related compounds have been used in the synthesis of peptoid-based polyacids, which can mimic the structure of natural polypeptides . This could potentially influence various cellular processes and molecular interactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the reactivity and stability of 3-(tert-butoxy)-N-methylcyclobutan-1-amine. For instance, the reactivity of tert-butoxide is known to be highly solvent- and temperature-dependent .

Propiedades

IUPAC Name |

N-methyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(2,3)11-8-5-7(6-8)10-4/h7-8,10H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFDOQCDIJYPMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2871979.png)

![N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide](/img/structure/B2871980.png)

![2-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2871986.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2871998.png)

![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2872000.png)